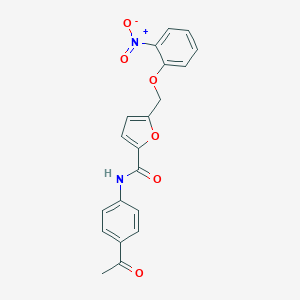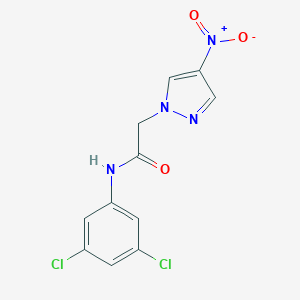![molecular formula C14H13BrF3N3O B213671 4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)
4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BCTC, which stands for N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide. BCTC is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid.
Mecanismo De Acción
BCTC acts as a selective antagonist of the TRPV1 channel, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. By blocking the TRPV1 channel, BCTC can effectively reduce pain sensation and inflammation. Additionally, BCTC has been shown to have neuroprotective effects by reducing neuronal damage and inflammation in animal models of stroke and traumatic brain injury.
Biochemical and Physiological Effects:
BCTC has been shown to have several biochemical and physiological effects, including the reduction of pain sensation and inflammation. BCTC has also been shown to have neuroprotective effects by reducing neuronal damage and inflammation in animal models of stroke and traumatic brain injury. Additionally, BCTC has been investigated as a potential therapeutic agent for cancer, as TRPV1 channels are overexpressed in several types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BCTC is its selective antagonism of the TRPV1 channel, which makes it a useful tool for studying the physiological and pathological roles of this channel. Additionally, BCTC has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, which makes it a potential therapeutic agent for these conditions. However, one of the limitations of BCTC is its relatively low potency and selectivity compared to other TRPV1 antagonists, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of BCTC, including the development of more potent and selective TRPV1 antagonists, the investigation of BCTC as a potential therapeutic agent for cancer, and the further elucidation of the physiological and pathological roles of the TRPV1 channel. Additionally, BCTC may have potential applications in the treatment of other conditions, such as chronic pain, neuropathic pain, and inflammatory diseases.
Métodos De Síntesis
The synthesis of BCTC involves several steps, including the reaction of 3-chloropyridine-2-carboxylic acid with tert-butylamine, followed by the reaction with 4-tert-butylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-bromo-1,3-dimethyl-5-nitropyrazole in the presence of a reducing agent, such as iron powder, to yield BCTC.
Aplicaciones Científicas De Investigación
BCTC has been extensively studied for its potential applications in various fields, including pain management, neuroprotection, and cancer therapy. Studies have shown that BCTC can effectively block the TRPV1 channel, which is involved in pain sensation and inflammation. BCTC has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, BCTC has been investigated as a potential therapeutic agent for cancer, as TRPV1 channels are overexpressed in several types of cancer cells.
Propiedades
Nombre del producto |
4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide |
|---|---|
Fórmula molecular |
C14H13BrF3N3O |
Peso molecular |
376.17 g/mol |
Nombre IUPAC |
4-bromo-2,5-dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H13BrF3N3O/c1-8-11(15)12(21(2)20-8)13(22)19-7-9-4-3-5-10(6-9)14(16,17)18/h3-6H,7H2,1-2H3,(H,19,22) |
Clave InChI |
FNENMLMOOOVNQT-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Br)C(=O)NCC2=CC(=CC=C2)C(F)(F)F)C |
SMILES canónico |
CC1=NN(C(=C1Br)C(=O)NCC2=CC(=CC=C2)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)
![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)



![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B213599.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)

![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213608.png)
![N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213609.png)

![1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine](/img/structure/B213611.png)